molecular formula C13H14FN5O B2878231 2-{[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one CAS No. 2199060-45-0

2-{[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one

Cat. No.: B2878231
CAS No.: 2199060-45-0
M. Wt: 275.287
InChI Key: BEJXKEGWUSAWKL-UHFFFAOYSA-N
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Description

2-{[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C13H14FN5O and its molecular weight is 275.287. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

Synthesis and SAR of Anticancer Agents : A study by Zhang et al. (2007) explores the synthesis and structure-activity relationship (SAR) of a series of triazolopyrimidines, including compounds structurally related to 2-{[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one, as anticancer agents. These compounds have shown unique mechanisms of tubulin inhibition, indicating potential applications in cancer therapy. The study demonstrates that specific modifications to the pyrimidine and azetidinyl groups can enhance anticancer activity, highlighting the importance of structural optimization in drug development (Zhang et al., 2007).

Antimicrobial and Antibacterial Activity

New Pyrimidinone and Oxazinone Derivatives : Research conducted by Hossan et al. (2012) introduces a series of pyrimidinone and oxazinone derivatives, synthesized for their antimicrobial properties. These compounds, derived from modifications to the pyrimidine core, exhibit potent antibacterial and antifungal activities. This suggests that derivatives of the compound could be explored for their efficacy against a range of microbial infections, thus contributing to the development of new antimicrobial agents (Hossan et al., 2012).

Role in Understanding Drug-Receptor Interactions

Cocrystals with Fixed Hydrogen-Bonding Sites : A study by Tutughamiarso et al. (2012) on cocrystallization of 5-fluorocytosine, a compound similar in functionality to the compound of interest, with various coformers, seeks to enhance understanding of drug-receptor interactions. These interactions, pivotal in medicinal chemistry, offer insights into how modifications to compounds like this compound could affect their binding efficiency and specificity, thereby influencing their therapeutic potential (Tutughamiarso et al., 2012).

Properties

IUPAC Name

2-[[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN5O/c1-9-2-3-12(20)19(17-9)7-10-5-18(6-10)13-11(14)4-15-8-16-13/h2-4,8,10H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJXKEGWUSAWKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CN(C2)C3=NC=NC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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